Sodium 2-methoxyethanolate
Description
Sodium 2-methoxyethanolate (CAS RN: 3139-99-9) is an anionic surfactant and alkali metal alkoxide with the molecular formula C₃H₇NaO₂ (molecular weight: 98.08 g/mol). It is derived from 2-methoxyethanol by deprotonation, forming a sodium salt. Structurally, it consists of a sodium ion paired with the 2-methoxyethanolate anion .
Properties
CAS No. |
3139-99-9 |
|---|---|
Molecular Formula |
C3H7NaO2 |
Molecular Weight |
98.08 g/mol |
IUPAC Name |
sodium;2-methoxyethanolate |
InChI |
InChI=1S/C3H7O2.Na/c1-5-3-2-4;/h2-3H2,1H3;/q-1;+1 |
InChI Key |
UIICPZFWHBJNIG-UHFFFAOYSA-N |
SMILES |
COCC[O-].[Na+] |
Canonical SMILES |
COCC[O-].[Na+] |
Other CAS No. |
3139-99-9 |
Related CAS |
109-86-4 (Parent) |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Sodium 2-methoxyethanolate acts as a nucleophile in SN₂ reactions, displacing leaving groups such as halides or sulfonates. Its reactivity is influenced by solvent polarity and steric factors.
Key Findings :
-
Reactivity follows the order: Tf (triflate) > Ts (tosylate) > Ms (mesylate) > I > Br > Cl, aligning with leaving-group ability .
-
In mixed solvent systems (e.g., CH₃CN/MeOH/H₂O), competing hydrolysis pathways reduce yields of methoxylation products .
Coordination Chemistry
The alkoxide group coordinates with transition metals, forming stable complexes. This property is exploited in catalysis and materials science.
Example Reaction :
Structural Insights :
-
In tetranuclear Mn complexes, 2-methoxyethanolate adopts μ₂ and μ₃ bridging modes, facilitating magnetic coupling between metal centers .
-
Bond lengths: Mn–O (alkoxide) = 1.89–2.12 Å, consistent with high-spin Mn³⁺ configurations .
Base-Catalyzed Reactions
As a strong base (pKa ~15–17), this compound deprotonates acidic substrates, enabling enolate formation or elimination reactions.
Applications :
-
Aldol Condensation : Enhances β-hydroxyaldehyde formation via enolate intermediates.
-
Epoxide Ring-Opening : Mediates nucleophilic attack on strained epoxides, yielding ether derivatives.
Kinetic Data :
| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Deprotonation of ethanol | 1.2 × 10⁻³ | 45.6 |
| Epoxide ring-opening | 3.8 × 10⁻⁴ | 58.2 |
Redox Reactions
While primarily a base/nucleophile, this compound participates in redox processes when paired with reducing agents or transition metals.
Case Study :
In the synthesis of Vaska’s complex ([IrCl(CO)(PPh₃)₂]), it facilitates hydride transfer, reducing Ir(I) to Ir(-I) intermediates .
Mechanism :
Hydrolysis and Stability
This compound reacts vigorously with water, necessitating anhydrous conditions for storage and reactions.
Hydrolysis Pathway :
Comparison with Similar Compounds
Key Properties:
- Physical State : Solid at room temperature .
- Reactivity: Reacts vigorously with water, producing 2-methoxyethanol and sodium hydroxide .
- Applications: Widely used as a strong base in organic synthesis, particularly in nucleophilic substitution reactions and heterocyclic compound preparation (e.g., quinoxalines and carbocyclic derivatives) .
- Safety : Flammable and irritating to skin, eyes, and respiratory systems. Combustion releases toxic gases like CO and CO₂ .
Sodium 2-methoxyethanolate belongs to the broader class of metal alkoxides, where the 2-methoxyethanolate ligand is coordinated to different metal cations. Below is a detailed comparison with structurally related compounds:
Alkali Metal Derivatives
a. Potassium 2-Methoxyethanolate
- Formula : C₃H₇KO₂
- Molecular Weight : 114.19 g/mol
- CAS RN: Not explicitly listed (see ).
- Properties : Similar to sodium derivatives but with higher basicity due to potassium’s larger ionic radius.
- Applications: Used in living anionic polymerization of ethylene oxide to synthesize α-functionalized poly(ethylene oxide) macromonomers .
- Key Difference : Potassium salts generally exhibit higher solubility in polar aprotic solvents compared to sodium analogs.
b. Sodium vs. Potassium
| Parameter | This compound | Potassium 2-Methoxyethanolate |
|---|---|---|
| Cation Size | Smaller (Na⁺) | Larger (K⁺) |
| Basicity | Strong base | Stronger base |
| Applications | Organic synthesis | Polymer chemistry |
| References |
Alkaline Earth Metal Derivative: Calcium 2-Methoxyethanolate
- Formula : C₆H₁₄CaO₄ (2:1 ligand-to-metal ratio)
- Molecular Weight : 206.26 g/mol
- CAS RN : 93892-70-7 (EINECS: 299-556-7) .
- Properties : Divergent stoichiometry due to Ca²⁺’s +2 charge. Likely less water-reactive but thermally stable.
- Applications: Limited data, but calcium alkoxides are often precursors for ceramic materials or catalysts.
- Key Difference: Divalent calcium forms a 2:1 complex, reducing its solubility in organic solvents compared to monovalent Na⁺/K⁺ salts.
Transition Metal Derivative: Nickel 2-Methoxyethoxide
- Formula : C₆H₁₄NiO₄
- Molecular Weight : 208.87 g/mol
- CAS RN : 142600-62-2 .
- Properties: A 5% w/v solution in 2-methoxyethanol. Transition metal coordination introduces redox activity.
- Applications: Potential use in catalysis or material science (e.g., thin-film deposition).
- Key Difference : Nickel’s presence enables unique electronic properties, diverging from alkali/alkaline earth analogs.
Comparative Table: Structural and Functional Attributes
| Compound | Molecular Formula | CAS RN | Physical State | Key Application | Reactivity with Water |
|---|---|---|---|---|---|
| This compound | C₃H₇NaO₂ | 3139-99-9 | Solid | Organic synthesis | Vigorous reaction |
| Potassium Analog | C₃H₇KO₂ | N/A | Likely solid | Polymerization | Reacts |
| Calcium Analog | C₆H₁₄CaO₄ | 93892-70-7 | Solid | Materials precursor | Moderate reaction |
| Nickel Analog | C₆H₁₄NiO₄ | 142600-62-2 | Liquid solution | Catalysis | Stable in solution |
Potassium 2-Methoxyethanolate in Polymer Chemistry
- Enables precise control over poly(ethylene oxide) chain-end functionalization, critical for advanced materials .
Nickel 2-Methoxyethoxide in Catalysis
- Though less documented, transition metal alkoxides like nickel’s are valued in heterogeneous catalysis and nanomaterials .
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